2,2,4,4,6-Pentamethylhexahydropyrimidine

Description

The following analysis is based on the compound explicitly referenced in the evidence.

2,2,4,4,6-Pentamethylheptane is a synthetic, branched-chain aliphatic hydrocarbon with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol . It is classified under hydrocarbons, organic compounds composed exclusively of carbon and hydrogen. Isohexadecane is widely utilized in cosmetics as an emollient and texture enhancer due to its lightweight, non-greasy feel and compatibility with other ingredients .

Properties

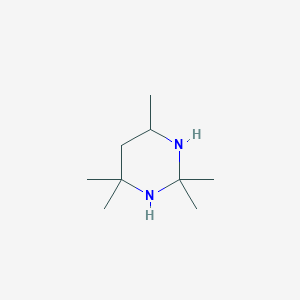

CAS No. |

53422-22-3 |

|---|---|

Molecular Formula |

C9H20N2 |

Molecular Weight |

156.27 g/mol |

IUPAC Name |

2,2,4,4,6-pentamethyl-1,3-diazinane |

InChI |

InChI=1S/C9H20N2/c1-7-6-8(2,3)11-9(4,5)10-7/h7,10-11H,6H2,1-5H3 |

InChI Key |

QSSWKPVVDJURMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(NC(N1)(C)C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2,4,4,6-Pentamethylheptane (isohexadecane) with structurally or functionally analogous hydrocarbons used in industrial and cosmetic applications:

Key Findings from Comparisons:

Structural Differences :

- Isohexadecane’s five methyl groups create a highly branched structure, reducing intermolecular forces and yielding a lighter texture compared to linear alkanes like mineral oil .

- In contrast, squalane (derived from hydrogenated squalene) has a longer, saturated carbon chain (C₃₀H₆₂), providing enhanced oxidative stability and moisturization .

Functional Performance: Isohexadecane and isododecane (a structural isomer) share similar molecular weights but differ in branching patterns. Isohexadecane’s complex branching enhances spreadability, while isododecane’s simpler structure contributes to volatility and a "dry" finish in makeup . Mineral oil, a linear hydrocarbon mixture, offers superior occlusion but is often avoided in non-comedogenic formulations due to its heavy texture .

Biocompatibility and Safety :

- Isohexadecane is synthetically produced and lacks polar functional groups, minimizing skin irritation risks. However, its environmental persistence raises sustainability concerns compared to plant-derived squalane .

Research Limitations and Discrepancies

Compounds in (e.g., tetrahydropyrimidinyl-containing amides) are pharmacologically active molecules with distinct applications unrelated to isohexadecane . Further research is required to compare 2,2,4,4,6-Pentamethylhexahydropyrimidine (if distinct from the heptane derivative) with its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.